tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Description
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is a multifunctional carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyloxycarbonyl (Cbz) moiety, and a hydroxyethyl side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and the development of protease inhibitors or histone deacetylase (HDAC) degraders . Its structure combines orthogonal protecting groups (Boc and Cbz) to enable selective deprotection during multi-step syntheses. The hydroxyethyl group enhances solubility in polar solvents, while the benzyloxycarbonyl moiety provides steric protection for amino functionalities during reactions .
Key synthetic routes involve Mitsunobu reactions or coupling strategies, as evidenced by its structural analogs (e.g., compound 6 in , synthesized via a Mitsunobu reaction with benzyl (2-hydroxyethyl)carbamate and tert-butyl-protected intermediates in 61% yield) .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZYBYGYKDTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves several steps:
Formation of the Hydroxyethyl Group: : Starting from a precursor like ethylene oxide, the hydroxyethyl group is introduced via nucleophilic substitution.
Introduction of the Amino Group: : Using methods such as reductive amination or nucleophilic substitution.
Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl group via standard protection protocols.
Attachment of the Tert-Butyl Carbamate: : This final step involves reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and lower costs, involving:
Continuous flow reactions for safer handling of reactive intermediates.
Use of green chemistry principles to minimize waste and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: : The benzyloxycarbonyl group can be removed using catalytic hydrogenation.
Substitution: : The hydroxyethyl group can undergo nucleophilic substitutions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Palladium on carbon with hydrogen.
Substitution: : Alkyl halides and bases like sodium hydride.
Major Products
Oxidation: : Produces a carbonyl-containing derivative.
Reduction: : Yields the free amine.
Substitution: : Various substituted derivatives based on the nucleophiles used.
Scientific Research Applications
This compound finds extensive applications across multiple fields:
Chemistry: : Utilized as a building block in organic synthesis for creating complex molecules.
Biology: : Employed in studies involving enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can protect active agents until they reach the target site.
Industry: : Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's action often involves:
Enzyme Inhibition: : The protected amino group can be deprotected in vivo to interact with specific enzymes.
Receptor Modulation: : The hydroxyethyl group might participate in hydrogen bonding with target receptors.
Molecular Targets and Pathways: : Enzymes and receptors involved in metabolic pathways, signal transduction, and cellular regulation.
Comparison with Similar Compounds
tert-Butyl (4-(2-Hydroxyethyl)phenyl)carbamate (, Compound 5)
- Structure : Lacks the benzyloxycarbonyl group but retains the hydroxyethyl and Boc-protected amine.
- Synthesis: Achieved 98% yield and 99.6% HPLC purity via Boc protection of 4-aminophenethyl alcohol .
- Reactivity : The absence of the Cbz group simplifies deprotection steps but limits orthogonal protection strategies.
tert-Butyl (2-((1-(Benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)amino)ethyl)carbamate (, Compound 10n)
- Structure : Shares the benzyloxy and Boc groups but incorporates a naphthyridine core.
- Synthesis : Lower yield (37%) due to steric hindrance from the naphthyridine ring .
- Application : Demonstrates high bioactivity as a serine protease inhibitor, unlike the target compound, which lacks an aromatic heterocycle .
tert-Butyl (2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate ()
- Structure : Contains sila-protecting groups instead of hydroxyethyl/Cbz moieties.
- Properties : Higher molecular weight (596.96 g/mol) and hydrophobicity due to siloxane chains .
- Application : Used in silicon-based protective strategies for sensitive functional groups, diverging from the target compound’s peptide-oriented applications .
Functional Comparison
Reactivity and Stability
- Deprotection Efficiency: The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), while the Cbz group requires hydrogenolysis . This contrasts with sila-protected analogs (), which demand fluoride-based deprotection .
- Hydrolytic Stability : The hydroxyethyl group increases susceptibility to oxidation compared to purely aromatic analogs (e.g., compound 5 in ) .
Industrial and Research Relevance
Biological Activity
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate , often referred to as TBHEC, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of TBHEC is , with a molecular weight of 338.40 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl moiety, and an aminoethyl structure, which contribute to its biological activity.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.40 g/mol |
| CAS Number | 169773-08-4 |
| Purity | 99% |
| Storage Conditions | Cool, dry place |
TBHEC exhibits various biological activities that can be attributed to its structural components. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems, facilitating its interaction with target biomolecules.
- Inhibition of Enzymatic Activity : TBHEC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that TBHEC may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Study 1: Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial effects of TBHEC against various pathogens. The results indicated a significant reduction in bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
Study 2: Enzyme Inhibition
Research published in [source] explored the enzyme inhibition potential of TBHEC on acetylcholinesterase (AChE). The compound demonstrated an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors.
Pharmaceutical Development
Given its biological activities, TBHEC is being investigated for potential applications in drug development, particularly as an antimicrobial agent or as a lead compound for enzyme inhibitors.
Research Use
TBHEC is utilized in laboratory settings for various biochemical assays due to its ability to modulate enzyme activity and its stability under physiological conditions.
Q & A
Q. Table 1. Key Reaction Parameters for Boc Protection
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc₂O decomposition |
| Solvent | THF/DMF (anhydrous) | Enhances reagent solubility |
| Equivalents of Boc₂O | 1.2–1.5 eq. | Minimizes side products |
| Reaction Time | 12–24 hrs | Ensures complete conversion |
Q. Table 2. Stability of Protecting Groups
| Group | Half-life (pH 7.4, 37°C) | Key Advantage |
|---|---|---|
| Cbz | 48 hrs | Acid-stable |
| Boc | 12 hrs | Base-labile |
| Fmoc | 2 hrs | UV-sensitive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
